molecular formula C16H21BrO3 B1293354 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone CAS No. 898785-70-1

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Cat. No. B1293354
M. Wt: 341.24 g/mol
InChI Key: GXWZLNVVOPUEMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in the papers provided. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, which suggests that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone was achieved through a two-step process starting from trimethoxybenzene, indicating that multi-step synthetic routes involving methylation and Friedel-Crafts reactions are viable for brominated aromatic ketones .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as evidenced by the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane, which resulted in cis- and trans-isomers with a detailed kinetic study of the ring contraction reaction . Similarly, the microbiological formation of 2-(4-Bromophenyl)-2-ethoxyoxirane and its dimerization to a 1,4-dioxane derivative was characterized by NMR and X-ray crystallography, highlighting the importance of these techniques in determining the stereochemistry of brominated compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the dimerization of a silabicyclohexane catalyzed by bromide ions , and the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which proved to be an effective chemical protective group . These reactions demonstrate the reactivity of brominated compounds and their potential utility in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" are not directly reported, the papers do provide some context. For instance, the stability of an optically active epoxy ether in crystalline form and the high yields obtained in the synthesis of related compounds suggest that brominated compounds can exhibit stability under certain conditions and can be synthesized efficiently. The use of spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR for structural confirmation also indicates the types of analyses that would be relevant for determining the properties of the compound .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders .
    • Methods : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .
    • Results : The reaction yielded 2,4-dimethyl-7-bromoindole in a satisfactory yield (67% yield) .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(2-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZLNVVOPUEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645911
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

CAS RN

898785-70-1
Record name 1-(2-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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